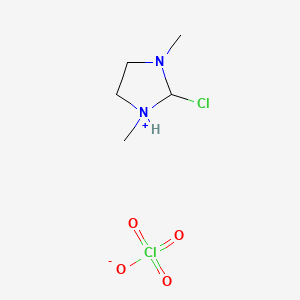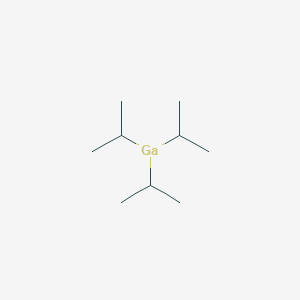
Triisopropylgallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisopropylgallium is an organogallium compound with the chemical formula C₉H₂₁Ga. It is a colorless liquid that is used primarily in the field of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) for the production of gallium-containing semiconductor materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropylgallium can be synthesized through the reaction of gallium trichloride with isopropylmagnesium chloride in an ether solvent. The reaction typically proceeds as follows:
GaCl3+3(i-Pr)MgCl→Ga(i-Pr)3+3MgCl2
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination .
Chemical Reactions Analysis
Types of Reactions
Triisopropylgallium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: It reacts with water to produce gallium hydroxide and isopropanol.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out using oxygen or air at elevated temperatures.
Hydrolysis: Performed using water or aqueous solutions at room temperature.
Substitution: Conducted using various organometallic reagents under inert atmosphere.
Major Products Formed
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and isopropanol (C₃H₇OH)
Substitution: Various organogallium compounds depending on the substituent used.
Scientific Research Applications
Triisopropylgallium is widely used in scientific research, particularly in the fields of materials science and semiconductor technology. Some of its applications include:
Chemical Vapor Deposition (CVD): Used as a precursor for the deposition of gallium-containing thin films.
Molecular Beam Epitaxy (MBE): Employed in the growth of high-purity gallium arsenide (GaAs) and other III-V semiconductor materials.
Nanotechnology: Utilized in the synthesis of gallium-based nanostructures for various applications.
Mechanism of Action
The mechanism by which triisopropylgallium exerts its effects in CVD and MBE processes involves the thermal decomposition of the compound to release gallium atoms. These gallium atoms then react with other elements, such as arsenic or phosphorus, to form the desired semiconductor materials. The molecular targets and pathways involved in these processes are primarily related to the surface chemistry of the substrate and the reactivity of the gallium atoms .
Comparison with Similar Compounds
Similar Compounds
- Trimethylgallium (C₃H₉Ga)
- Triethylgallium (C₆H₁₅Ga)
- Tri-n-propylgallium (C₉H₂₁Ga)
Comparison
Triisopropylgallium is unique among these compounds due to its higher thermal stability and lower vapor pressure, making it particularly suitable for high-temperature CVD and MBE processes. Additionally, its larger isopropyl groups provide steric hindrance, which can influence the growth rates and morphologies of the resulting semiconductor materials .
Properties
CAS No. |
54514-59-9 |
|---|---|
Molecular Formula |
C9H21Ga |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
tri(propan-2-yl)gallane |
InChI |
InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3; |
InChI Key |
WJJLFCWEKQMHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ga](C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


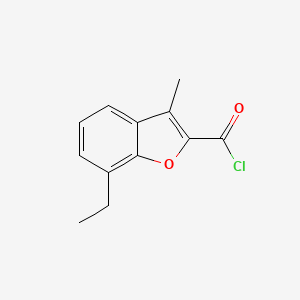
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
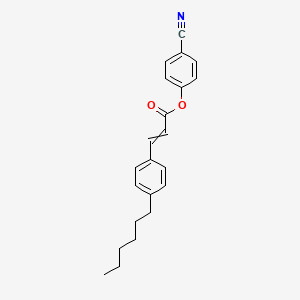
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
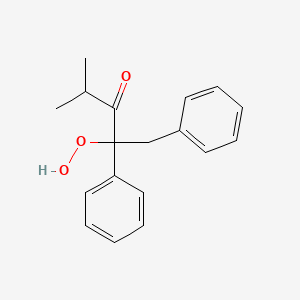
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
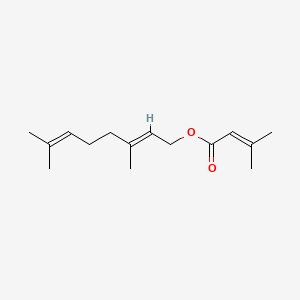
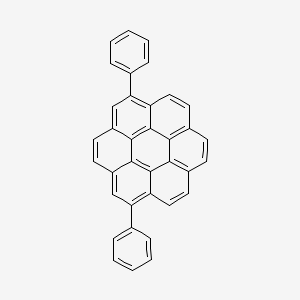


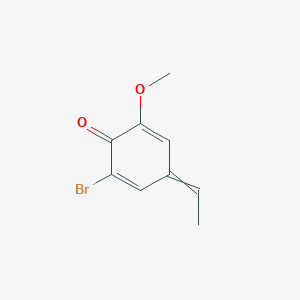
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
